Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- is a synthetic organic compound notable for its unique structure and potential applications in various fields, including pharmaceuticals and materials science. This compound features a furan ring substituted with a trifluoromethylphenyl group, which contributes to its chemical reactivity and physical properties.
The structure of Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- can be found in databases such as PubChem, where it is cataloged under the identifier CID 43339470. This compound is synthesized through various chemical reactions that involve both furan derivatives and trifluoromethyl-substituted aromatic compounds .
Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- belongs to the class of organic compounds known as ketones. It is characterized by the presence of a carbonyl group (C=O) adjacent to a furan ring and a phenyl group substituted with trifluoromethyl groups. This classification indicates its potential reactivity in organic synthesis and medicinal chemistry.
The synthesis of Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure high yields and purity. Reagents such as dichloromethane or dimethylformamide are often used as solvents to facilitate the reaction process. The reaction temperature and time are critical parameters that influence the outcome of the synthesis .
The molecular structure of Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- can be represented as follows:
The compound's molecular weight is approximately 302.29 g/mol. Its structural representation highlights the spatial arrangement of atoms, which is crucial for understanding its reactivity and interaction with biological systems .
Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- participates in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes certain intermediates during reactions .
The mechanism of action for Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- primarily revolves around its electrophilic nature due to the carbonyl group.
Kinetic studies on similar compounds suggest that reaction rates are significantly influenced by substituents on the aromatic rings, particularly those that are electron-withdrawing like trifluoromethyl groups .
Relevant data from spectral analyses (NMR and IR spectroscopy) confirm its structural integrity and purity .
Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- has potential applications in:
This compound exemplifies how modifications in molecular structure can lead to significant changes in chemical behavior and application potential in various scientific fields .
The strategic integration of distinct heterocyclic and fluorinated pharmacophores represents a frontier in rational drug design, exemplified by hybrid scaffolds such as (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]methanone. This compound combines a furan heterocycle with a trifluoromethyl-substituted phenyl group linked via a methanone bridge—a structural triad conferring unique electronic, steric, and physicochemical properties. The furan ring contributes π-electron richness and hydrogen-bonding capability, while the trifluoromethylphenyl moiety enhances lipophilicity and metabolic stability. This molecular architecture aligns with contemporary medicinal chemistry strategies seeking to optimize ligand-target interactions through synergistic motifs. The methanone linker further enables conformational rigidity, positioning substituents for optimal binding. Research into such hybrids addresses the urgent need for novel bioactive compounds against resistant therapeutic targets, particularly in oncology and infectious diseases, where conventional scaffolds face limitations [3] [5].
Furan-containing compounds demonstrate exceptional versatility in drug discovery, with the 2,5-dimethylfuran subunit exhibiting enhanced stability and pharmacokinetic profiles over unsubstituted analogs. The electron-rich furan ring engages in dipole interactions, hydrogen bonding, and π-stacking within biological targets. Notably, 1,2-dihydronaphtho[2,1-b]furan derivatives exhibit potent anti-proliferative activities, as evidenced by compound 3b (Fig. 1), which demonstrated significant efficacy against triple-negative MDA-MB-468 and MCF-7 breast cancer cells (IC₅₀ values <5 μM) while sparing non-cancerous WI-38 lung fibroblasts. Mechanistic studies revealed apoptosis induction via mitochondrial pathway disruption [3]. Beyond oncology, furan hybrids display broad bioactivity:
Table 1: Bioactive Furan Derivatives and Their Therapeutic Applications
Compound Class | Biological Activity | Mechanistic Insight | Reference Model |
---|---|---|---|
Dihydronaphthofurans | Anti-proliferative (breast cancer) | Apoptosis induction via Bcl-2 modulation | 3b [3] |
Thiazole-furan hybrids | Antifungal (Magnaporthe oryzae) | Cell wall biosynthesis inhibition | Contribution 7 [5] |
Phenoxyquinoline-furans | Antibacterial (MRSA, ESBL-E. coli) | Topoisomerase IV inhibition | Contribution 1 [5] |
Schiff base-furan conjugates | Moderate antifungal (C. albicans) | Dihydrofolate reductase binding | Contribution 3 [5] |
The 4-(trifluoromethyl)phenyl group serves as a cornerstone in modern pharmacophore design due to its combined steric, electronic, and hydrophobic properties. The trifluoromethyl (-CF₃) group exerts a strong electron-withdrawing effect (+σI = 0.43, +σR = 0.12) while contributing substantial lipophilicity (π = 0.88) and metabolic resistance to oxidative degradation. In progesterone receptor (PR) antagonists, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane achieved IC₅₀ = 0.54 μM, with docking simulations confirming hydrophobic enclosure of the -CF₃ group within the receptor’s subpocket. The LogP contribution of -CF₃ is particularly valuable in phosphine-borane scaffolds, where it offsets the polarity of P-B bonds without compromising aqueous solubility—critical for oral bioavailability [4]. Key physicochemical influences include:
Table 2: Trifluoromethyl Phenyl Contributions to Drug-like Properties
Property | Impact | Quantitative Effect | Application Example |
---|---|---|---|
Lipophilicity (LogP) | Enhanced membrane permeability | ΔLogP = +0.88 vs. phenyl | PR antagonists [4] |
Metabolic Stability | Resistance to CYP450 oxidation | t₁/₂ increase: 2.3→8.7 h (human) | Phosphine-borane drugs [4] |
Binding Affinity | Hydrophobic pocket filling | ΔG = -2.1 kcal/mol (docking) | Kinase inhibitors [5] |
Electron Density | σ-hole halogen bonding | Kd improvement: 5–10 fold | Enzyme inhibitors [4] |
The methanone (carbonyl) bridge in (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]methanone provides a synthetically tractable and conformationally restricted linker that vectors pharmacophores for optimal target engagement. This group enables divergent synthesis via Friedel-Crafts acylation, Suzuki-Miyaura coupling, or microwave-assisted condensation, as demonstrated in (4-phenylthiazol-2-yl)(thiophen-2-yl)methanone synthesis (95% yield under microwave irradiation). Single-crystal X-ray studies confirm that the carbonyl maintains near-perpendicular dihedral angles (85–95°) between aromatic planes, minimizing conjugation and preserving electronic independence of substituents. This geometry facilitates three-point binding in enzyme pockets—exemplified by molecular docking studies showing hydrogen bonding to the carbonyl oxygen, π-stacking with furan, and hydrophobic contacts with -CF₃ [2] [5]. Synthetic advantages include:
Despite advances, significant knowledge gaps persist for furan-trifluoromethylphenyl methanone hybrids:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: